Mmp-1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

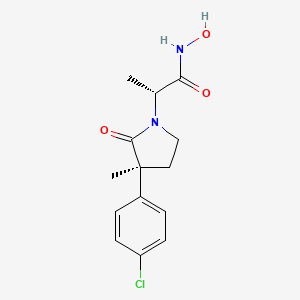

C14H17ClN2O3 |

|---|---|

Molecular Weight |

296.75 g/mol |

IUPAC Name |

(2R)-2-[(3S)-3-(4-chlorophenyl)-3-methyl-2-oxopyrrolidin-1-yl]-N-hydroxypropanamide |

InChI |

InChI=1S/C14H17ClN2O3/c1-9(12(18)16-20)17-8-7-14(2,13(17)19)10-3-5-11(15)6-4-10/h3-6,9,20H,7-8H2,1-2H3,(H,16,18)/t9-,14+/m1/s1 |

InChI Key |

XZANSWYKOFTZSF-OTYXRUKQSA-N |

Isomeric SMILES |

C[C@H](C(=O)NO)N1CC[C@@](C1=O)(C)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C(=O)NO)N1CCC(C1=O)(C)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Mmp-1-IN-1

This document provides a comprehensive overview of Matrix Metalloproteinase-1 (MMP-1) and the mechanism of action of this compound, a potent and specific inhibitor. It details the signaling pathways involving MMP-1, quantitative data on its inhibition, and the experimental protocols used to characterize these interactions.

Introduction to Matrix Metalloproteinase-1 (MMP-1)

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2][3] Its primary substrates are fibrillar collagens (types I, II, and III), which are essential structural components of connective tissues.[4][5] The enzymatic activity of MMP-1 is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis.[1][3] However, the dysregulation and overexpression of MMP-1 are implicated in numerous pathological conditions, including rheumatoid arthritis, cancer invasion and metastasis, and cardiovascular diseases.[1][6]

MMPs are typically secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.[4][7] Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[1][6] Given its role in disease progression, MMP-1 has become a significant target for therapeutic intervention.

This compound: A Potent and Specific Inhibitor

This compound (also referred to as Compound 6 in some literature) is a highly potent and specific inhibitor of MMP-1.[8][9] Its development represents a significant step in the targeted therapy of MMP-1-driven pathologies. The primary mechanism of action for many synthetic MMP inhibitors involves chelation of the zinc ion within the enzyme's catalytic active site, which is essential for its proteolytic activity.[1][2] For this compound, its high inhibitory activity is suggested to be enhanced by a halogen bond interaction between its chlorine substituent and the ARG214 residue of MMP-1, providing greater specificity and potency.[8]

Core Signaling Pathways Involving MMP-1

MMP-1 is not merely a structural proteinase; it is also a key signaling molecule that influences various cellular pathways. Inhibition by this compound would therefore be expected to modulate these downstream effects.

Protease-Activated Receptor-1 (PAR1) Signaling

MMP-1 can directly cleave and activate Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor.[10] This cleavage occurs at a different site than thrombin-mediated activation, leading to biased agonism and distinct downstream signaling.[10] Upon activation by MMP-1, PAR1 stimulates G12/13-Rho and p38 MAPK pathways, which are involved in regulating cell shape and inflammatory responses.[10] This pathway is significant in collagen-dependent thrombogenesis and endothelial barrier disruption during sepsis.[10]

Inflammatory Signaling in Macrophages

In immune cells such as macrophages, MMP-1 can act as a pro-inflammatory stimulus. Studies have shown that MMP-1 induces the release of Tumor Necrosis Factor-alpha (TNF-α).[11] This released TNF-α then acts in an autocrine or paracrine manner to stimulate the expression of Cyclooxygenase-2 (Cox-2) and subsequently MMP-9, another key matrix metalloproteinase involved in inflammation and tissue degradation.[11] This creates a positive feedback loop that can amplify the inflammatory response.

Quantitative Data

The efficacy of this compound is defined by its high potency, as demonstrated by its low IC₅₀ value. This section presents comparative inhibitory data and quantitative functional outcomes of MMP-1 activity.

Table 1: In Vitro Inhibitory Activity of MMP Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | MMP-1 | 34 | [8][9] |

| Ilomastat (GM6001) | MMP-1 | 1.5 | [9] |

| MMP-2 | 1.1 | [9] | |

| MMP-3 | 1.9 | [9] | |

| MMP-9 | 0.5 | [9] | |

| Marimastat (BB2516) | MMP-1 | 5 | [9] |

| MMP-2 | 6 | [9] | |

| MMP-7 | 13 | [9] | |

| MMP-9 | 3 | [9] | |

| MMP-14 | 9 | [9] | |

| MMP Inhibitor II | MMP-1 | 24 | [9] |

| MMP-3 | 18.4 | [9] | |

| MMP-7 | 30 | [9] | |

| MMP-9 | 2.7 | [9] |

Table 2: Quantitative Functional Assays of MMP-1 Activity

| Assay | Treatment | Result | Reference |

| Macrophage TNF-α Release | Control (Media) | 698 ± 109 pg/ml | [11] |

| 50 nM MMP-1 | 17,555 ± 6544 pg/ml (~25-fold increase) | [11] | |

| 50 nM MMP-3 | 23,767 ± 1574 pg/ml (~34-fold increase) | [11] | |

| Vasoconstriction | 0.25 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.05) | [12] |

| 2.5 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.001) | [12] | |

| 25 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.001) | [12] | |

| Unactivated pro-MMP-1 | No effect on vessel diameter | [12] |

Experimental Protocols

This section details common methodologies used to assess MMP-1 activity and inhibition.

MMP-1 Inhibitor Screening Assay (FRET-based)

This protocol describes a high-throughput method to screen for potential MMP-1 inhibitors using a fluorescence resonance energy transfer (FRET) substrate.

-

Reagent Preparation :

-

Reconstitute the MMP-1 enzyme in the provided assay buffer. Aliquot and store at -70°C for up to one week.

-

Warm the MMP-1 assay buffer to room temperature before use.

-

Prepare sample inhibitors at 4x the final testing concentration in assay buffer. An inhibitor control, such as GM6001, is also prepared.

-

-

Assay Procedure :

-

Add 25 µL of the 4x sample inhibitor solution (or inhibitor control/buffer) to wells of a 96-well black plate.

-

Add 50 µL of the reconstituted MMP-1 enzyme solution to each well.

-

Incubate the plate at 37°C for 5 minutes, protected from light.

-

Prepare an Enzymatic Reaction Mix containing the MMP-1 FRET substrate.

-

Add 25 µL of the Enzymatic Reaction Mix to each well to start the reaction. Mix thoroughly.

-

-

Measurement :

-

Immediately begin measuring fluorescence (λex = 490 nm / λem = 520 nm) in a kinetic mode at 37°C, taking readings every minute for 30 minutes.

-

The rate of fluorescence increase is proportional to MMP-1 activity. Inhibitor potency is determined by the reduction in this rate compared to the control.

-

Quantification of MMP-1 Protein and Activity

This protocol is used to measure total MMP-1 protein levels and specific enzymatic activity from cell culture supernatants.

-

Total MMP-1 Protein (ELISA) :

-

MMP-1 Specific Activity Assay :

-

Use a specific activity assay kit (e.g., Human Active MMP-1 Fluorokine E Kit).[13]

-

To measure total potential activity, treat a parallel set of samples with 4-aminophenylmercuric acetate (APMA), which activates pro-MMPs.[11][13]

-

The difference in activity between APMA-treated and untreated samples indicates the amount of pro-MMP-1 present.

-

-

Differentiation of Pro- and Active MMP-1 (Zymography/Western Blot) :

Gene Expression Analysis (Quantitative RT-PCR)

This protocol is used to determine the relative gene expression levels of MMP1.

-

RNA Extraction and cDNA Synthesis :

-

Quantitative PCR (qPCR) :

-

Perform qPCR using a SYBR Green-based master mix and primers specific for MMP1.[12][13]

-

Run reactions in triplicate, including a dissociation curve analysis to confirm primer specificity.[13]

-

Normalize the expression levels of MMP1 to a stable housekeeping gene (e.g., GAPDH, ACTB) using the comparative CT (2-ΔΔCT) method.[12][13]

-

In Vivo Formulation and Dissolution of this compound

For in vivo studies, this compound can be formulated for administration. A common protocol involves creating a clear solution.[8]

-

Stock Solution : Prepare a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[8]

-

Working Solution Preparation (Example) :

-

Administration : The working solution should be prepared fresh on the day of use for reliable experimental results.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8]

References

- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]

- 4. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Matrix Metalloproteinase-1 Polymorphism, MMP1–1607 (1G>2G), Is Associated with Increased Cancer Risk: A Meta-Analysis Including 21,327 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Expression of Matrix Metalloproteinase-1 in Systemic Vessels of Preeclamptic Women: A Critical Mediator of Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mmp-1-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1). This compound, also identified as compound 6 in its discovery publication, emerged from a rational drug design approach leveraging structure-activity relationship (SAR) transfer. This document details the scientific rationale behind its design, a comprehensive synthetic protocol, its inhibitory potency, and the experimental methodologies employed for its characterization. Furthermore, it elucidates the key signaling pathways involving MMP-1 and the proposed binding mode of this compound within the enzyme's active site. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using Graphviz.

Introduction to MMP-1 and its Role in Disease

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins, particularly fibrillar collagens (types I, II, and III).[1][2] This enzymatic activity is essential for physiological processes such as tissue remodeling, wound healing, and embryonic development.[2] However, the overexpression and aberrant activity of MMP-1 have been implicated in a range of pathological conditions, including cancer metastasis, rheumatoid arthritis, and cardiovascular diseases, making it a significant therapeutic target.[2]

MMP-1 exerts its effects not only through ECM degradation but also by modulating cell signaling pathways. For instance, MMP-1 can directly activate Protease-Activated Receptor-1 (PAR1), initiating signaling cascades that influence thrombosis and endothelial barrier function.[3] Given its central role in disease progression, the development of potent and selective MMP-1 inhibitors is of considerable interest for therapeutic intervention.

Discovery of this compound (Compound 6)

The discovery of this compound was based on the innovative approach of structure-activity relationship (SAR) transfer.[4] Researchers identified similarities in the SAR trends between a series of kinesin-like protein 11 (KIF11) inhibitors and known MMP-1 inhibitors. This observation led to the hypothesis that the chemical scaffold of the KIF11 inhibitors could be adapted to create novel and potent MMP-1 inhibitors.

Starting with a known MMP-1 inhibitor (compound 4), a series of new compounds were designed and synthesized based on the SAR data from the KIF11 inhibitor series. Among the synthesized compounds, this compound (compound 6), which features a chlorine substituent, demonstrated a significant increase in inhibitory activity against MMP-1 compared to the parent compound.[4]

Proposed Mechanism of Action

The enhanced potency of this compound is attributed to a specific interaction with the MMP-1 active site. Pharmacophore modeling suggests that the chlorine substituent of this compound forms a halogen bond with the side chain of residue ARG214 in the MMP-1 binding pocket.[4] This additional interaction is believed to be responsible for the compound's heightened inhibitory activity.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its parent compound were evaluated using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | R¹ Substituent | IC50 (µM) for MMP-1 |

| 4 | H | 0.12 ± 0.01 |

| This compound (6) | Cl | 0.034 ± 0.003 |

| 5 | Br | 0.045 ± 0.005 |

| 7 | OCH₃ | 0.066 ± 0.005 |

Data sourced from Umedera et al., 2022.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

References

The Role of MMP-1-IN-1 in Collagen Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of interstitial collagens, particularly types I, II, and III. This process is fundamental to physiological tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP-1 activity is a key driver in various pathologies, including cancer metastasis, arthritis, and fibrosis. Consequently, the development of potent and selective MMP-1 inhibitors is a significant focus in therapeutic research. This technical guide provides an in-depth overview of MMP-1-IN-1, a potent inhibitor of MMP-1, detailing its mechanism of action, its role in preventing collagen degradation, relevant signaling pathways, and experimental protocols.

This compound: A Potent Inhibitor of MMP-1

This compound, also referred to as Compound 6 in its primary scientific disclosure, is a highly potent, small molecule inhibitor of human MMP-1.[1]

Chemical Structure and Properties

The chemical structure of this compound is provided by the following SMILES notation: Clc1ccc(cc1)C(C2=CC=C(C=C2)C(=O)O)N3CCOCC3.

Mechanism of Inhibition

This compound functions as a competitive inhibitor by binding to the active site of the MMP-1 enzyme. The catalytic activity of MMP-1 is dependent on a zinc ion located within its active site. Synthetic inhibitors like this compound are often designed to chelate this zinc ion, thereby deactivating the enzyme and preventing it from binding to and cleaving its collagen substrate. The high inhibitory activity of this compound is suggested to be enhanced by a halogen bond interaction between its chlorine substituent and the ARG214 residue of MMP-1.[1]

Quantitative Data for this compound

The potency of an inhibitor is a critical parameter in drug development. For this compound, the following quantitative data has been reported.

| Parameter | Value | Enzyme | Reference |

| IC | 0.034 µM (34 nM) | Human MMP-1 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Role in Collagen Degradation

MMP-1 initiates collagen degradation by cleaving the triple-helical collagen fibril at a single specific site, generating characteristic ¾ and ¼ fragments. This initial cleavage is the rate-limiting step, as the resulting fragments are thermally unstable at body temperature and spontaneously denature into gelatin, which is then further degraded by other proteases.

By potently inhibiting MMP-1, this compound directly prevents this initial and critical step of collagenolysis. This preserves the structural integrity of the collagenous extracellular matrix (ECM).

Logical Relationship of MMP-1 Inhibition

Caption: Logical flow of this compound's role in preventing collagen degradation.

Signaling Pathways Modulated by MMP-1 Inhibition

The activity of MMP-1 extends beyond simple ECM degradation; it also plays a crucial role in cell signaling. By inhibiting MMP-1, this compound can be expected to modulate these signaling cascades.

Protease-Activated Receptor-1 (PAR1) Signaling

MMP-1 can directly cleave and activate Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor.[2][3] This activation triggers downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, that can promote cell proliferation, migration, and angiogenesis.[4][5] Inhibition of MMP-1 by this compound would block this non-canonical activation of PAR1, thereby attenuating these cellular responses.

Caption: MMP-1 mediated PAR1 signaling pathway and its inhibition.

Transforming Growth Factor-β (TGF-β) Signaling

The relationship between MMP-1 and the TGF-β signaling pathway is complex and bidirectional. TGF-β can regulate the expression of MMP-1, and in turn, MMPs can activate latent TGF-β stored in the extracellular matrix.[6][7] Specifically, TGF-β has been shown to repress MMP-1 gene expression in fibroblasts through the Smad3 and Smad4 signaling pathway.[8] By preventing collagen degradation, MMP-1 inhibitors like this compound could indirectly influence the local bioavailability and activation of TGF-β, thereby impacting downstream cellular processes such as fibrosis and inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on collagen degradation.

In Vitro MMP-1 Inhibition Assay

This protocol is adapted from the primary research describing this compound.[1]

Objective: To determine the IC50 value of this compound against human MMP-1.

Materials:

-

Recombinant human MMP-1

-

MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and DMSO (vehicle control).

-

Add the recombinant human MMP-1 solution to each well and incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MMP-1 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V

control- Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. -

Determine the IC

50value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro MMP-1 inhibition assay.

Cell-Based Collagen Degradation Assay (General Protocol)

This is a general protocol that can be adapted to evaluate the efficacy of this compound in a cellular context.

Objective: To assess the ability of this compound to inhibit collagen degradation by cells.

Materials:

-

Fibroblasts or other collagen-producing cells

-

Cell culture medium

-

Type I collagen solution (e.g., from rat tail)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other inducer of MMP-1 expression (optional)

-

Hydroxyproline assay kit or ELISA for collagen fragments

-

24-well plates

Procedure:

-

Coat 24-well plates with a thin layer of type I collagen and allow it to form a gel.

-

Seed fibroblasts onto the collagen gels and culture until they reach a desired confluency.

-

Induce MMP-1 expression by treating the cells with PMA or another appropriate stimulus (optional).

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24-48 hours) to allow for collagen degradation.

-

Collect the cell culture supernatant.

-

Quantify the amount of degraded collagen in the supernatant using a hydroxyproline assay or an ELISA specific for collagen degradation fragments.

-

Compare the amount of collagen degradation in the inhibitor-treated wells to the control wells to determine the inhibitory effect of this compound.

Conclusion

This compound is a potent and specific inhibitor of MMP-1, offering a valuable tool for researchers studying the roles of this critical collagenase in health and disease. Its ability to prevent the initial cleavage of fibrillar collagens makes it a promising candidate for further investigation in pathologies characterized by excessive collagen degradation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of MMP-1 inhibition. Further studies are warranted to fully elucidate the selectivity profile, in vivo efficacy, and detailed impact on complex signaling networks of this compound.

References

- 1. Design of MMP-1 inhibitors via SAR transfer and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β-Elicited Induction of Tissue Inhibitor of Metalloproteinases (TIMP)-3 Expression in Fibroblasts Involves Complex Interplay between Smad3, p38α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor-beta repression of matrix metalloproteinase-1 in dermal fibroblasts involves Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp-1-IN-1 and Extracellular Matrix Remodeling: A Technical Guide

Executive Summary: The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its remodeling is a tightly regulated process, primarily mediated by matrix metalloproteinases (MMPs).[1] Dysregulation of MMP-1 (interstitial collagenase) activity, which is responsible for initiating the degradation of fibrillar collagens, is implicated in numerous pathologies, including cancer metastasis, fibrosis, and arthritis.[2][3] Mmp-1-IN-1 has emerged as a highly potent inhibitor of MMP-1, offering a valuable tool for researching ECM dynamics and as a potential therapeutic lead. This guide provides an in-depth overview of this compound, its context within ECM remodeling, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction: MMP-1 and the Extracellular Matrix

The extracellular matrix is a complex network of proteins and proteoglycans, with fibrillar collagens (Types I, II, and III) providing the primary tensile strength and structural integrity to tissues.[4][5] ECM remodeling is essential for physiological processes like development, wound healing, and tissue repair.[6][7] This process is largely driven by MMPs, a family of zinc-dependent endopeptidases.[8][9]

MMP-1's primary role is the cleavage of interstitial collagens, a rate-limiting step that allows other proteases to continue the degradation process.[2][3] Under pathological conditions, the overexpression or aberrant activation of MMP-1 disrupts the balance of ECM turnover.[3][10] This can lead to excessive tissue degradation, facilitating cancer cell invasion and metastasis, or contribute to the pathological tissue restructuring seen in fibrotic diseases.[5][11][12][13] Consequently, the targeted inhibition of MMP-1 is a significant area of research for therapeutic intervention.[2][6]

This compound: A Potent MMP-1 Inhibitor

This compound is a small molecule inhibitor designed for high potency against MMP-1. Its efficacy makes it a valuable chemical probe for studying the specific roles of MMP-1 in complex biological systems.

Pharmacological Data

Quantitative data for this compound is crucial for experimental design. The following table summarizes its known inhibitory activity.

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | MMP-1 | Biochemical Assay | 0.034 | [14] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency of this compound is suggested to be due to a halogen bond interaction between its chlorine substituent and the ARG214 residue within the MMP-1 active site.[14]

Substrates of MMP-1

Understanding the substrates of MMP-1 is key to interpreting the effects of its inhibition.

| Substrate Class | Specific Examples |

| Collagens | Type I, II, III, VII, VIII, X[3][9] |

| Other ECM Proteins | Proteoglycan core protein, Gelatin[9] |

| Cell Surface Proteins | Integrin αv subunit, CD44[15] |

Signaling Pathways and Logical Relationships

The activity of MMP-1 is integrated into complex signaling networks that regulate cell behavior and tissue structure. Inhibition by this compound directly interferes with these processes.

Caption: Role of MMP-1 in Extracellular Matrix Degradation.

Caption: this compound Inhibitory Mechanism.

Caption: MMP-1 Signaling in Invasion and Angiogenesis.

Experimental Protocols

To assess the activity and cellular effects of this compound, standardized assays are required. The following sections detail the methodologies for key experiments.

MMP-1 Inhibition Assay (Fluorometric)

This biochemical assay quantifies the ability of a compound to inhibit MMP-1's enzymatic activity using a quenched fluorescent substrate.[16][17] Upon cleavage by active MMP-1, the substrate releases a fluorophore, resulting in a measurable increase in fluorescence.

Workflow Diagram

References

- 1. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]

- 4. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinases (MMPs), the main extracellular matrix (ECM) enzymes in collagen degradation, as a target for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Versatile Role of Matrix Metalloproteinase for the Diverse Results of Fibrosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse functions of matrix metalloproteinases during fibrosis | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]

- 13. Matrix metalloproteinase-induced fibrosis and malignancy in breast and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. MT1-MMP-mediated basement membrane remodeling modulates renal development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on Mmp-1-IN-1 in Cancer Cell Invasion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting MMP-1 in Cancer Therapy

Matrix metalloproteinase-1 (MMP-1), also known as collagenase-1, is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix (ECM) components, particularly interstitial collagens (types I, II, and III). In normal physiological processes, MMP-1 is involved in tissue remodeling, embryogenesis, and wound healing. However, its overexpression is a hallmark of various pathological conditions, including numerous cancers such as breast, lung, colorectal, and melanoma.

In oncology, elevated MMP-1 activity facilitates cancer progression by breaking down the ECM, which is a physical barrier to cell movement. This degradation is a critical step in tumor cell invasion, intravasation into blood vessels, and subsequent metastasis to distant organs. Furthermore, MMP-1 influences the tumor microenvironment by releasing matrix-bound growth factors and activating signaling pathways that promote proliferation, angiogenesis, and resistance to therapy. Given its pivotal role, MMP-1 has emerged as a significant therapeutic target.

Mmp-1-IN-1 is a synthetic, potent, and specific inhibitor developed for the targeted inhibition of MMP-1. This guide provides a comprehensive overview of the role of MMP-1 in cancer cell invasion and details the use of this compound as a tool for studying and potentially counteracting these processes.

This compound: A Potent and Selective MMP-1 Inhibitor

While extensive research has focused on the pathological roles of MMP-1, studies specifically employing this compound are still emerging. However, its high potency makes it a valuable chemical probe for elucidating the specific contributions of MMP-1 to cancer biology.

Quantitative Data: Inhibitory Activity

The primary quantitative measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Table 1: this compound Inhibitory Activity

| Compound | Target | IC₅₀ (μM) | Source |

|---|

| this compound | MMP-1 | 0.034 | MedchemExpress |

Note: This data reflects the direct inhibitory effect on the enzyme's catalytic activity.

Key Signaling Pathways Modulated by MMP-1

MMP-1 does not merely remodel the physical landscape for cancer cells; it also actively participates in cell signaling that drives malignancy. Inhibitors like this compound are critical for dissecting these pathways.

MMP-1 and Protease-Activated Receptor-1 (PAR1) Signaling

A crucial non-canonical function of MMP-1 is the activation of Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor. Unlike thrombin, which is the canonical activator of PAR1, MMP-1 cleaves the receptor at a different site, triggering distinct downstream signaling that promotes invasion, migration, and angiogenesis.[1][2][3][4] This MMP-1/PAR1 axis is a key mechanism by which tumor cells or associated stromal cells can alter the tumor microenvironment to favor metastasis.[1][5]

MMP-1 and the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, proliferation, and motility. Studies have demonstrated that MMP-1 can promote cancer progression by activating this pathway.[6][7] Downregulation of MMP-1 has been shown to suppress the PI3K/Akt/c-myc signaling axis, leading to reduced proliferation and invasion of cancer cells.[6] This link is critical, as it connects MMP-1's extracellular activity to intracellular survival and proliferation machinery.

Quantitative Data from MMP-1 Inhibition Studies

Direct quantitative data on the cellular effects of this compound is limited in publicly available literature. However, studies using shRNA to knock down MMP-1 expression provide a strong proxy for the expected outcomes of potent chemical inhibition. These studies consistently show that reducing MMP-1 function significantly impairs the malignant behaviors of cancer cells.[6][8]

Table 2: Effects of MMP-1 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Method | Observed Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Colorectal Cancer Cells (HT-29, SW-480) | Colorectal | shRNA | Inhibition of Migration & Invasion | Statistically significant reduction in migrated/invaded cells (P<0.01) | [6][9] |

| Head and Neck SCC (Cal27, Fadu) | Head & Neck | siRNA | Inhibition of Proliferation | Significant suppression in CCK-8 viability assay (P<0.05) | [8] |

| Head and Neck SCC (Cal27, Fadu) | Head & Neck | siRNA | Inhibition of Migration & Invasion | Significant reduction in wound healing and transwell assays (P<0.01) | [8] |

| Head and Neck SCC (HN6) | Head & Neck | siRNA | Inhibition of Migration | Statistically significant reduction in migrated cells (P<0.01) |[10] |

MMP-1 and Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is critical for metastasis. MMP-1 is a known promoter of EMT.[6][11] Inhibition of MMP-1 can reverse key markers of this transition.

Table 3: Effects of MMP-1 Knockdown on EMT Marker Expression in Colorectal Cancer Cells

| Marker | Type | Effect of MMP-1 Knockdown | Reference |

|---|---|---|---|

| E-cadherin | Epithelial | Expression Increased | [6] |

| N-cadherin | Mesenchymal | Expression Decreased | [6] |

| Vimentin | Mesenchymal | Expression Decreased | [6] |

| Twist1 | EMT Transcription Factor | Expression Decreased |[6] |

Experimental Protocols for Studying MMP-1 Inhibition

To evaluate the efficacy of this compound or other MMP-1 targeting strategies, a series of standardized in vitro assays are essential.

Protocol: shRNA-Mediated Knockdown of MMP-1

This protocol provides a method for stable, long-term silencing of the MMP-1 gene to study loss-of-function phenotypes.[12][13][14][15][16]

-

shRNA Design and Cloning:

-

Design at least two shRNA sequences targeting the MMP-1 mRNA. Include a non-targeting scramble shRNA as a negative control.

-

Synthesize complementary DNA oligonucleotides for each shRNA.

-

Anneal the oligos and clone them into a suitable lentiviral expression vector (e.g., pLKO.1) containing a selection marker like puromycin resistance.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

-

Collect the virus-containing supernatant 48-72 hours post-transfection.

-

Concentrate the lentiviral particles, if necessary, using methods like ultracentrifugation or concentration reagents.

-

-

Transduction of Target Cells:

-

Plate the target cancer cells (e.g., MDA-MB-231, HT-29).

-

Transduce the cells with the collected lentivirus in the presence of polybrene (4-8 µg/mL) to enhance efficiency.

-

Incubate for 24-48 hours.

-

-

Selection and Validation:

-

Replace the medium with fresh medium containing a selection agent (e.g., puromycin at 1-2 µg/mL).

-

Culture the cells for 4-10 days until non-transduced cells are eliminated.

-

Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

-

Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a simulated ECM barrier, a key step in metastasis.[17][18][19][20][21]

-

Preparation:

-

Coat the top of an 8 µm pore size Transwell insert membrane with a thin layer of Matrigel or Type I collagen and allow it to solidify.

-

Culture cancer cells and serum-starve them for 4-24 hours.

-

-

Assay Setup:

-

Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the well plate.

-

Resuspend the starved cells in serum-free medium. For inhibitor studies, add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).

-

Seed 5x10⁴ to 1x10⁵ cells into the upper chamber of the Transwell insert.

-

-

Incubation and Processing:

-

Incubate the plate for 12-48 hours at 37°C.

-

After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

-

Fix the invaded cells on the bottom of the membrane with methanol for 10-15 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes and wash with water.

-

-

Quantification:

-

Once dry, visualize the membrane under a microscope.

-

Count the number of stained (invaded) cells in 5-10 random fields of view.

-

Calculate the average number of invaded cells per field and compare between treated and control groups.

-

Protocol: Western Blot Analysis for EMT Markers

Western blotting is used to detect changes in the protein expression of key EMT markers like E-cadherin (epithelial) and Vimentin (mesenchymal).[22][23][24][25]

-

Sample Preparation:

-

Treat cancer cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MMP-1, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the protein band intensities relative to the loading control.

-

Conclusion and Future Directions

MMP-1 is unequivocally a key driver of cancer cell invasion and metastasis through its dual functions of ECM degradation and activation of pro-tumorigenic signaling pathways like the PAR1 and PI3K/Akt axes. Potent and selective inhibitors, such as this compound, are indispensable tools for researchers to further delineate these complex mechanisms. While direct cellular and in vivo data for this compound are needed, evidence from genetic knockdown studies strongly suggests its potential to inhibit cancer cell proliferation, migration, and invasion, and to modulate the EMT process.

For drug development professionals, the high potency of this compound makes it an interesting lead compound. Future research should focus on validating its efficacy and specificity in various cancer cell lines and in vivo preclinical models. A thorough investigation of its pharmacokinetic properties and potential off-target effects will be crucial for its translation into a potential therapeutic agent against metastatic cancer.

References

- 1. PAR1 is a matrix metalloprotease-1 receptor that promotes invasion and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 5. Cell Specific Matrix Metalloproteinase-1 Regulates Lung Metastasis Synergistically with Smoke Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knockdown of MMP-1 inhibits the progression of colorectal cancer by suppressing the PI3K/Akt/c-myc signaling pathway and EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breast Cancer Invasion and Metastasis by mPRα Through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 14. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]

- 15. shRNA knockdown [protocols.io]

- 16. shRNA knockdown, lentiviral transfection, and competition growth assays [bio-protocol.org]

- 17. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. stemcell.com [stemcell.com]

- 24. Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 25. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]

The Therapeutic Potential of Mmp-1-IN-1 in Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-1 (MMP-1), or interstitial collagenase, is a critical enzyme in the pathogenesis of arthritis, responsible for the degradation of type II collagen, the primary structural component of articular cartilage. Its elevated expression and activity in arthritic joints, driven by pro-inflammatory cytokines, lead to the irreversible joint damage characteristic of both osteoarthritis (OA) and rheumatoid arthritis (RA). Consequently, the selective inhibition of MMP-1 presents a promising therapeutic strategy to halt or slow disease progression. This technical guide explores the therapeutic potential of Mmp-1-IN-1, a potent and selective inhibitor of MMP-1, in the context of arthritis. While preclinical and clinical data for this compound are not yet publicly available, this document will leverage data from analogous selective MMP inhibitors to illustrate the potential efficacy and provide detailed experimental protocols for its evaluation.

Introduction: The Role of MMP-1 in Arthritis Pathophysiology

The integrity of articular cartilage is maintained by a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, primarily type II collagen and aggrecan. In arthritic conditions, this homeostasis is disrupted. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are highly expressed in the synovial fluid and surrounding tissues of arthritic joints. These cytokines trigger intracellular signaling cascades in chondrocytes and synovial fibroblasts, leading to the upregulation of several matrix-degrading enzymes, most notably the Matrix Metalloproteinases (MMPs).

MMP-1 is a key collagenase that cleaves the triple helix of fibrillar collagens (types I, II, and III), an initial and rate-limiting step in their degradation.[1] Its expression is significantly elevated in the cartilage and synovial tissues of patients with OA and RA.[1][2] This targeted degradation of the collagenous framework of cartilage leads to a loss of tissue tensile strength, fibrillation, and eventual erosion of the articular surface, resulting in pain, inflammation, and loss of joint function.

This compound: A Potent and Selective MMP-1 Inhibitor

This compound (also known as Compound 6) is a small molecule inhibitor with high potency and selectivity for MMP-1.

Chemical Properties of this compound:

| Property | Value |

| IC50 | 0.034 μM |

| Molecular Formula | C₁₄H₁₇ClN₂O₃ |

Data sourced from commercially available information.

The high selectivity of this compound for MMP-1 over other MMPs is a critical feature. Early clinical trials with broad-spectrum MMP inhibitors were largely unsuccessful due to dose-limiting side effects, particularly musculoskeletal syndrome.[1][3] It is hypothesized that the inhibition of other MMPs, which play roles in normal tissue remodeling, contributed to these adverse events. Therefore, a highly selective inhibitor like this compound could offer a more favorable safety profile while specifically targeting the pathological collagen degradation in arthritis.

Preclinical Evaluation of Selective MMP Inhibition in Arthritis

While specific preclinical data for this compound in arthritis models is not yet published, studies on other selective MMP inhibitors provide a strong rationale for its therapeutic potential. These studies demonstrate that selective MMP inhibition can effectively reduce cartilage degradation and alleviate disease symptoms in various animal models of arthritis.

In Vitro Efficacy of Selective MMP Inhibitors

The ability of selective MMP inhibitors to prevent cartilage degradation is often first assessed in in vitro models using cartilage explants.

Table 1: In Vitro Efficacy of Selective MMP Inhibitors on Cartilage Degradation

| Inhibitor | Model | Treatment | Outcome | Reference |

| Ro 31-7467 (Selective Collagenase Inhibitor) | IL-1-induced bovine nasal cartilage degradation | 100 µM | Selective inhibition of collagen breakdown | [4] |

| Selective MMP-13 Inhibitor | SCID mouse co-implantation model with human RA synovial fibroblasts and cartilage | 60 mg/kg/day | 75% decrease in cartilage invasion by RA synovial fibroblasts | [5] |

| Taraxasterol (Natural MMP-1/MMP-3 inhibitor) | Human fibroblast-like synoviocytes from RA patients (HFLS-RA) | Not specified | Significant suppression of MMP-1 and MMP-3 production | [2] |

In Vivo Efficacy of Selective MMP Inhibitors in Animal Models of Arthritis

Animal models of arthritis are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of potential therapeutic agents.

Table 2: In Vivo Efficacy of Selective MMP Inhibitors in Arthritis Animal Models

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| Selective MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) in mice | 30 mg/kg, p.o. | 38% reduction in joint erosion; significant decrease in clinical signs of arthritis | [5] |

| Broad-spectrum MMP inhibitor (MMP-2, 8, 9, 12, 13) | Rat Meniscal Transection (MNX) model of OA | 0.25, 1, and 5 mg/kg/day, p.o. | Dose-dependent reduction in chondropathy and weight-bearing asymmetry | [6] |

| FR255031 (MMP-1, 2, 8, 9, 13, 14 inhibitor) | CIA in rats | 100 mg/kg/day, p.o. | Significant reduction in cartilage degradation and bone destruction | [7] |

These data from analogous compounds strongly suggest that a potent and selective MMP-1 inhibitor like this compound would likely demonstrate significant chondroprotective effects in similar preclinical models of arthritis.

Experimental Protocols for Evaluating this compound

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound in arthritis.

In Vitro Cartilage Degradation Assay

Objective: To determine the efficacy of this compound in preventing cytokine-induced cartilage degradation.

Materials:

-

Bovine or porcine articular cartilage explants

-

Recombinant human IL-1β

-

This compound

-

Culture medium (e.g., DMEM with antibiotics and FBS)

-

Assay kits for measuring glycosaminoglycan (GAG) (e.g., DMMB assay) and hydroxyproline (collagen content)

Procedure:

-

Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.

-

Culture explants individually in 96-well plates in serum-free medium for 24-48 hours to allow them to equilibrate.

-

Replace the medium with fresh medium containing:

-

Vehicle control

-

IL-1β (e.g., 10 ng/mL) + vehicle

-

IL-1β + varying concentrations of this compound

-

-

Culture the explants for 7-14 days, collecting the conditioned medium every 2-3 days.

-

At the end of the culture period, digest the cartilage explants (e.g., with papain).

-

Quantify the amount of GAG released into the medium and remaining in the cartilage digest using the DMMB assay.

-

Quantify the amount of hydroxyproline in the cartilage digest as a measure of collagen content.

-

Assess cartilage histology using Safranin O-Fast Green staining to visualize proteoglycan depletion and collagen structural changes.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral or intraperitoneal administration

-

Calipers for measuring paw thickness

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. Inject mice intradermally at the base of the tail with 100 µL of the emulsion on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Disease Monitoring: Beginning around day 21, monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum clinical score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2), randomize mice into treatment groups:

-

Vehicle control

-

This compound (various doses)

-

Positive control (e.g., methotrexate)

-

-

Administer treatment daily via the chosen route (e.g., oral gavage or intraperitoneal injection) for a predefined period (e.g., 14-21 days).

-

Outcome Assessment:

-

Continue daily clinical scoring and paw thickness measurements.

-

At the end of the study, collect hind paws for histological analysis. Decalcify, embed in paraffin, and section the joints. Stain with Hematoxylin & Eosin (for inflammation and bone erosion) and Safranin O (for cartilage damage). Score the joints for inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

Signaling Pathways and Experimental Workflow Visualization

Signaling Pathways Leading to MMP-1 Expression in Arthritis

Caption: Inflammatory signaling pathways leading to MMP-1 production and cartilage degradation.

General Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent collagenase inhibitors prevent interleukin-1-induced cartilage degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. Effects of a metalloproteinase inhibitor on osteochondral angiogenesis, chondropathy and pain behavior in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-1-IN-1 for Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-1 (MMP-1), an interstitial collagenase, plays a pivotal role in the degradation of the dermal extracellular matrix, a key process in skin aging, wound healing, and various dermatological pathologies. Consequently, the inhibition of MMP-1 presents a promising therapeutic strategy. Mmp-1-IN-1 has emerged as a potent and specific inhibitor of MMP-1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation in dermatological research, and relevant signaling pathways.

Introduction to MMP-1 in Dermatology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1] In the skin, MMP-1 is primarily secreted by dermal fibroblasts and keratinocytes and is responsible for initiating the breakdown of fibrillar collagens (types I and III), the main structural proteins of the dermis.[2] Dysregulation of MMP-1 activity is implicated in photoaging, where UV radiation upregulates its expression, leading to collagen degradation and wrinkle formation.[2][3] It is also involved in wound healing and tissue remodeling processes.[4]

This compound: A Potent MMP-1 Inhibitor

This compound is a selective inhibitor of MMP-1. Its inhibitory activity is crucial for investigating the role of MMP-1 in various skin conditions and for developing potential therapeutic interventions.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.034 µM | In vitro enzyme assay |

Note: Further quantitative data on the dose-dependent effects of this compound on collagen degradation and MMP-1 expression in cellular models is limited in publicly available literature.

Signaling Pathways Involving MMP-1 in the Skin

The expression and activity of MMP-1 in skin cells, primarily keratinocytes and fibroblasts, are regulated by complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of MMP-1 inhibitors like this compound.

Caption: MMP-1 Signaling Pathway in Skin Cells.

Experimental Protocols for Evaluating this compound

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound in dermatological research.

Cell Culture

-

Human Dermal Fibroblasts (HDFs) and Human Keratinocytes (HaCaT)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency using trypsin-EDTA.

-

In Vitro MMP-1 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on MMP-1 enzymatic activity.

-

Materials:

-

Recombinant human MMP-1

-

Fluorogenic MMP-1 substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant human MMP-1 to each well.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate at 37°C for a pre-determined time (e.g., 30 minutes).

-

Initiate the reaction by adding the fluorogenic MMP-1 substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Western Blot Analysis for MMP-1 Expression

This protocol quantifies the effect of this compound on MMP-1 protein expression in skin cells.

-

Procedure:

-

Seed HDFs or HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Induce MMP-1 expression by treating cells with a stimulant (e.g., UVB irradiation or TNF-α).

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant and lyse the cells to obtain protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against MMP-1 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

-

Gelatin Zymography for MMP-1 Activity

Zymography is used to detect the enzymatic activity of MMPs in biological samples.

-

Procedure:

-

Prepare cell culture supernatants as described in the Western Blot protocol.

-

Mix samples with non-reducing sample buffer.

-

Run the samples on a polyacrylamide gel co-polymerized with gelatin.

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Clear bands against a blue background indicate gelatinolytic activity. Quantify the bands using densitometry.

-

Collagen Degradation Assay in a 3D Skin Model

This assay assesses the ability of this compound to prevent collagen breakdown in a more physiologically relevant model.

-

Procedure:

-

Prepare a 3D collagen lattice by mixing type I collagen with HDFs.

-

Allow the gel to polymerize and culture for several days.

-

Induce MMP-1 activity (e.g., with UVA irradiation).

-

Treat the 3D model with different concentrations of this compound.

-

After the treatment period, collect the culture medium and digest the collagen gel.

-

Quantify the amount of degraded collagen fragments in the medium and digest using methods such as a hydroxyproline assay or by Western blotting for specific collagen fragments.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a valuable tool for investigating the role of MMP-1 in dermatological research. The protocols and information provided in this guide offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of MMP-1 inhibition in various skin disorders. Further research is warranted to generate more comprehensive quantitative data on the effects of this compound in cellular and more complex skin models.

References

- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired keratinocyte function on matrix metalloproteinase-1 (MMP-1) damaged collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Selective MMP-1 Inhibition in Cardiovascular Disease Models: A Technical Guide

Disclaimer: Initial searches for the specific compound "Mmp-1-IN-1" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized, potent, and broad-spectrum matrix metalloproteinase (MMP) inhibitor with significant activity against MMP-1, GM 6001 (Ilomastat) , as a representative molecule to explore the therapeutic potential of MMP-1 inhibition in cardiovascular disease models.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the role of Matrix Metalloproteinase-1 (MMP-1) in cardiovascular diseases and the application of its inhibitors in preclinical research. This document provides a comprehensive overview of the inhibitory profile of GM 6001, detailed experimental protocols from key studies in cardiovascular disease models, and a summary of its effects on relevant signaling pathways.

Introduction to MMP-1 and its Role in Cardiovascular Disease

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins, particularly fibrillar collagens (types I, II, and III).[1][2][3] In the cardiovascular system, the delicate balance of ECM turnover is essential for maintaining tissue integrity and function. Dysregulation of MMP-1 activity is implicated in the pathogenesis of various cardiovascular diseases, including:

-

Atherosclerosis: MMP-1 contributes to the degradation of the fibrous cap of atherosclerotic plaques, a critical step leading to plaque instability and rupture.

-

Myocardial Infarction (MI): Following an ischemic event, MMP-1 is involved in the remodeling of the cardiac tissue, which can contribute to adverse ventricular remodeling and the development of heart failure.[4][5]

-

Heart Failure: Chronic upregulation of MMP activity, including MMP-1, is associated with the progressive degradation of the myocardial matrix, leading to ventricular dilation and dysfunction.

-

Vascular Remodeling: MMP-1 plays a role in the migration and proliferation of vascular smooth muscle cells, key events in restenosis after angioplasty and stenting.[6]

Given its central role in these pathological processes, selective inhibition of MMP-1 presents a promising therapeutic strategy for the treatment of cardiovascular diseases.

Quantitative Data for GM 6001 (Ilomastat)

GM 6001 (Ilomastat) is a potent, broad-spectrum MMP inhibitor with a hydroxamic acid-based structure that chelates the active site zinc ion.[2][7] Its inhibitory activity against a range of MMPs has been well-documented.

| MMP Target | Inhibitory Constant (Ki) | IC50 | Reference(s) |

| MMP-1 | 0.4 nM | 1.5 nM | [1][2][3] |

| MMP-2 | 0.5 nM | 1.1 nM | [1][2][3] |

| MMP-3 | 27 nM | 1.9 nM | [1][2][3] |

| MMP-8 | 0.1 nM | - | [2] |

| MMP-9 | 0.2 nM | 0.5 nM | [1][2][3] |

| MMP-14 (MT1-MMP) | 13.4 nM | - | [2] |

| MMP-26 | 0.36 nM | - | [2] |

| In Vivo Model | Compound | Dose | Effect | Reference(s) |

| Rabbit Iliac Artery Stenting | GM 6001 | 100 mg/kg/day | Significantly inhibited intimal hyperplasia and intimal collagen content; increased lumen area. | [6] |

| Rat Myocardial Infarction | Ilomastat | 0.75 and 1.5 µmol/kg | Significantly decreased infarct size when administered before ischemia. | [4] |

| Rat Myocardial Infarction | Ilomastat | 6.0 µmol/kg | Significantly reduced infarct size when administered before reperfusion. | [4] |

| Rat Aortic Calcification | GM 6001 | Periadventitial delivery | Significantly reduced aortic calcification. | [7] |

| Rat Volume-Overload Heart Failure | GM 6001 | Not specified | Prevented the increase in myocardial TNF-α levels and the degradation of interstitial collagen. | [8] |

Experimental Protocols

In Vivo Myocardial Infarction Model in Rats

This protocol is a synthesis of methodologies described in studies investigating the cardioprotective effects of MMP inhibitors.[4][9][10][11][12]

Objective: To assess the efficacy of an MMP-1 inhibitor in reducing infarct size following myocardial ischemia-reperfusion injury.

Animal Model:

-

Species: Male Wistar rats

-

Weight: 250-300g

-

Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal)

-

Ventilation: Mechanical ventilation with room air.

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Induce ischemia for a period of 30 minutes.

-

Release the ligature to allow for reperfusion for 120 minutes.

Drug Administration:

-

Compound: Ilomastat (GM 6001) dissolved in a suitable vehicle (e.g., DMSO).

-

Route: Intravenous (e.g., via the femoral vein).

-

Dosage: Administer a single bolus of Ilomastat (e.g., 1.5 µmol/kg) 5 minutes before the onset of ischemia or a higher dose (e.g., 6.0 µmol/kg) 5 minutes before the onset of reperfusion.[4]

Endpoint Analysis:

-

At the end of the reperfusion period, excise the heart.

-

Cannulate the aorta and perfuse with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.

-

Measure the area at risk and the infarct size using planimetry software.

-

Express the infarct size as a percentage of the area at risk.

In Vivo Arterial Stenting Model in Rabbits

This protocol is based on a study evaluating the effect of GM 6001 on in-stent restenosis.[6]

Objective: To determine the effect of MMP-1 inhibition on neointimal hyperplasia following arterial stenting.

Animal Model:

-

Species: New Zealand White rabbits.

-

Procedure: A double-injury model in the iliac arteries.

Surgical Procedure:

-

Induce a balloon injury in the iliac arteries.

-

Deploy a stent (e.g., 3.0 mm NIR stent) in one iliac artery and perform balloon angioplasty (BA) in the contralateral artery as a control.

Drug Administration:

-

Compound: GM 6001.

-

Route: Daily subcutaneous injection.

-

Dosage: 100 mg/kg/day for 1 week post-procedure.[6]

Endpoint Analysis:

-

Timepoints: Sacrifice animals at 1 week and 10 weeks post-procedure.

-

Morphometry: Analyze arterial sections for lumen area, intimal thickness, and area of neointima.

-

Biochemical Analysis: Measure collagen content, gelatinase activity (zymography), and DNA content in the arterial tissue.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of MMP-1 inhibition in cardiovascular disease are attributed to its ability to modulate several key signaling pathways and cellular processes.

A primary mechanism involves the preservation of the extracellular matrix integrity. By inhibiting the breakdown of fibrillar collagen, MMP-1 inhibitors can help maintain the structural framework of the myocardium and the fibrous cap of atherosclerotic plaques.

Furthermore, MMPs are known to process and activate various signaling molecules, including cytokines. One important pathway modulated by MMP inhibitors like GM 6001 is the processing of tumor necrosis factor-alpha (TNF-α).[8] Pro-TNF-α is a membrane-bound precursor that is cleaved by MMPs to release the soluble, active form of TNF-α, a potent pro-inflammatory cytokine. By inhibiting this cleavage, GM 6001 can reduce the levels of active TNF-α in the myocardium, thereby mitigating inflammation and its detrimental effects on cardiac remodeling.[8]

Conclusion

The inhibition of MMP-1, as represented by the actions of GM 6001 (Ilomastat), demonstrates significant therapeutic potential in various preclinical models of cardiovascular disease. By preventing the degradation of the extracellular matrix and modulating key inflammatory signaling pathways, MMP-1 inhibitors can attenuate adverse cardiac remodeling, reduce neointimal formation, and potentially stabilize atherosclerotic plaques. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate the role of MMP-1 in cardiovascular pathophysiology and to develop novel therapeutic interventions targeting this key enzyme. Further research into more selective MMP-1 inhibitors is warranted to minimize potential off-target effects and enhance the clinical translatability of this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arterial repair after stenting and the effects of GM6001, a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of Matrix Metalloproteinase Activity Prevents Increases in Myocardial Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental myocardial infarction in the rat: qualitative and quantitative changes during pathologic evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical guidelines for rigor and reproducibility in preclinical and clinical studies on cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MMP-1 Inhibitors: A Technical Guide

Disclaimer: No publicly available information was found for a specific compound designated "Mmp-1-IN-1". This guide therefore provides a comprehensive overview of the principles of structure-activity relationships (SAR) for inhibitors of Matrix Metalloproteinase-1 (MMP-1), using illustrative data and established methodologies. This document is intended for researchers, scientists, and drug development professionals.

Introduction to MMP-1

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2] While essential for physiological processes like tissue remodeling, wound healing, and development, its dysregulation is implicated in various pathologies, including arthritis, cancer metastasis, and pulmonary emphysema.[1][3] This central role in disease has made MMP-1 an attractive target for therapeutic intervention.

The structure of MMP-1 consists of a catalytic domain, a linker region, and a hemopexin-like domain.[2][4][5] The catalytic domain contains the active site with a catalytic zinc ion, which is crucial for its enzymatic activity.[5][6] The design of MMP-1 inhibitors typically focuses on moieties that can effectively chelate this zinc ion and substituents that can interact with the specificity pockets of the enzyme's active site.

Structure-Activity Relationship (SAR) of MMP-1 Inhibitors

The development of potent and selective MMP-1 inhibitors is guided by understanding the structure-activity relationships. The core principle involves a zinc-binding group (ZBG) to coordinate with the catalytic zinc ion, a scaffold to orient the functional groups, and substituents that interact with the enzyme's specificity pockets (S1', S2', etc.).

The following table presents hypothetical SAR data for a series of MMP-1 inhibitors to illustrate these principles. The inhibitory activity is represented by the half-maximal inhibitory concentration (IC50).

| Compound ID | Zinc-Binding Group (ZBG) | R1 (P1' position) | R2 (P2' position) | IC50 (nM) |

| Hypothetical-A1 | Hydroxamate | -CH(CH3)2 | -H | 50 |

| Hypothetical-A2 | Carboxylate | -CH(CH3)2 | -H | 500 |

| Hypothetical-A3 | Thiol | -CH(CH3)2 | -H | 100 |

| Hypothetical-B1 | Hydroxamate | -CH2-Ph | -H | 25 |

| Hypothetical-B2 | Hydroxamate | -CH2-Cyclohexyl | -H | 75 |

| Hypothetical-C1 | Hydroxamate | -CH(CH3)2 | -OCH3 | 150 |

| Hypothetical-C2 | Hydroxamate | -CH(CH3)2 | -Ph | 80 |

Interpretation of SAR Data:

-

Role of the Zinc-Binding Group: The data illustrates the common trend where hydroxamates show high potency in inhibiting MMPs due to their strong chelation with the active site zinc ion. Carboxylates and thiols are generally weaker ZBGs, resulting in higher IC50 values.

-

Influence of the P1' Substituent: The P1' pocket of MMPs is a key determinant of inhibitor selectivity. In our hypothetical series, a larger, aromatic substituent at R1 (Hypothetical-B1) leads to a lower IC50, suggesting a favorable interaction with a hydrophobic S1' pocket.

-

Impact of the P2' Substituent: Modifications at the P2' position can also influence potency. The introduction of different functionalities at R2 demonstrates how further interactions with the enzyme surface can modulate inhibitory activity.

Key Signaling Pathways Involving MMP-1

MMP-1 is involved in complex signaling cascades that regulate various cellular processes. Understanding these pathways is crucial for elucidating the downstream consequences of MMP-1 inhibition.

Caption: MMP-1 Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key experiments in the evaluation of MMP-1 inhibitors.

MMP-1 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the in vitro potency of a compound to inhibit MMP-1 activity.

Materials:

-

Recombinant human MMP-1 (active form)

-

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader